(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound of significant interest in the field of organic chemistry It features a thiazolidine-2,4-dione core structure, which is known for its biological activity, and a difluorophenyl group that enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-difluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher purity reagents, and controlled reaction environments. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-5-[(2,4-dibromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to its analogs, (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications.
Properties
IUPAC Name |
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOASFVPDVMMW-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/2\C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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